![molecular formula C14H9Br2F2NO2 B14349821 Benzamide, 3,5-dibromo-N-(2,4-difluorophenyl)-2-methoxy- CAS No. 90426-11-2](/img/structure/B14349821.png)
Benzamide, 3,5-dibromo-N-(2,4-difluorophenyl)-2-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, 3,5-dibromo-N-(2,4-difluorophenyl)-2-methoxy- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzamide core. It is used in various scientific research applications due to its reactivity and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 3,5-dibromo-N-(2,4-difluorophenyl)-2-methoxy- typically involves multiple steps, starting with the preparation of the benzamide core. The introduction of bromine atoms at the 3 and 5 positions can be achieved through bromination reactions using bromine or N-bromosuccinimide (NBS) as the brominating agents. The difluorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable difluorophenyl halide reacts with the benzamide intermediate. The methoxy group is then introduced through methylation reactions using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, 3,5-dibromo-N-(2,4-difluorophenyl)-2-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with various functional groups.
Wissenschaftliche Forschungsanwendungen
Benzamide, 3,5-dibromo-N-(2,4-difluorophenyl)-2-methoxy- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzamide, 3,5-dibromo-N-(2,4-difluorophenyl)-2-methoxy- involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzamide, 3,5-dibromo-N-(4-chlorophenyl)-2-hydroxy-
- Benzamide, 3,5-dibromo-N-(2,4-difluorophenyl)-2-hydroxy-
- Benzamide, 3,5-dibromo-N-(2,4-difluorophenyl)-4-methyl-
Uniqueness
Benzamide, 3,5-dibromo-N-(2,4-difluorophenyl)-2-methoxy- is unique due to the presence of both methoxy and difluorophenyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
90426-11-2 |
---|---|
Molekularformel |
C14H9Br2F2NO2 |
Molekulargewicht |
421.03 g/mol |
IUPAC-Name |
3,5-dibromo-N-(2,4-difluorophenyl)-2-methoxybenzamide |
InChI |
InChI=1S/C14H9Br2F2NO2/c1-21-13-9(4-7(15)5-10(13)16)14(20)19-12-3-2-8(17)6-11(12)18/h2-6H,1H3,(H,19,20) |
InChI-Schlüssel |
ZYEZUQOFCLVFQZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1Br)Br)C(=O)NC2=C(C=C(C=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.